Cas no 1368366-39-5 (3-formylimidazo1,2-apyridine-6-carboxylic acid)

3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring both formyl and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, often utilized in the development of bioactive molecules. The presence of reactive formyl and carboxyl groups allows for further derivatization, enabling the construction of complex structures. This compound is particularly valuable in the synthesis of drug candidates, agrochemicals, and functional materials. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
3-formylimidazo1,2-apyridine-6-carboxylic acid structure
1368366-39-5 structure
Product Name:3-formylimidazo1,2-apyridine-6-carboxylic acid
CAS No:1368366-39-5
MF:C9H6N2O3
MW:190.15554189682
CID:4594013
PubChem ID:76849669
Update Time:2025-10-23

3-formylimidazo1,2-apyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • IMidazo[1,2-a]pyridine-6-carboxylic acid, 3-forMyl-
    • 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
    • 3-formylimidazo1,2-apyridine-6-carboxylic acid
    • Inchi: 1S/C9H6N2O3/c12-5-7-3-10-8-2-1-6(9(13)14)4-11(7)8/h1-5H,(H,13,14)
    • InChI Key: NLOXAROKNFAFIW-UHFFFAOYSA-N
    • SMILES: C12=NC=C(C=O)N1C=C(C(O)=O)C=C2

Computed Properties

  • Exact Mass: 190.038
  • Monoisotopic Mass: 190.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.7A^2

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Additional information on 3-formylimidazo1,2-apyridine-6-carboxylic acid

3-Formylimidazo[1,2-a]pyridine-6-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1368366-39-5, known as 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and pharmacology. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential applications in drug discovery. The imidazo[1,2-a]pyridine core structure is a key feature of this molecule, contributing to its unique chemical properties and bioactivity.

Recent studies have highlighted the importance of imidazopyridines in the development of novel therapeutic agents. For instance, researchers have explored the potential of 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid as a candidate for anti-cancer drug development. The carboxylic acid group at position 6 plays a crucial role in enhancing the molecule's solubility and bioavailability, making it an attractive target for further investigation.

The synthesis of 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid involves a multi-step process that includes the formation of the imidazopyridine ring system followed by functionalization at specific positions. The introduction of the formyl group at position 3 is achieved through a carefully designed reaction sequence, ensuring high yields and purity. This compound has been shown to exhibit potent anti-inflammatory and antioxidant activities in vitro, suggesting its potential use in treating chronic inflammatory diseases.

One of the most promising aspects of 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid is its ability to modulate key cellular pathways involved in disease progression. For example, recent research has demonstrated its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammation and oxidative stress. These findings have been corroborated by studies using advanced techniques such as molecular docking and computational modeling, which provide insights into the molecule's binding affinity and selectivity.

In addition to its pharmacological applications, 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions makes it a valuable component in the development of new materials for catalysis and sensing applications. Researchers have explored its potential as a ligand in metalloenzyme mimics and have reported encouraging results regarding its catalytic efficiency.

Looking ahead, the continued exploration of 3-formylimidazo[1,2-a]pyridine-6-carboxylic acid is expected to yield further insights into its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are essential to fully harness the capabilities of this compound. As research progresses, it is anticipated that this molecule will play a pivotal role in advancing both medicinal chemistry and materials science.

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